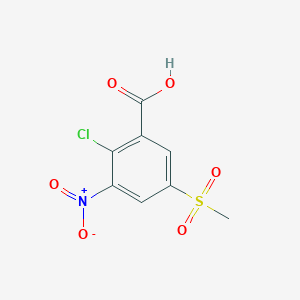
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylsulfonyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with 2-chlorobenzoic acid, which is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and methylsulfonyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonyl-2-nitrobenzoic acid: Lacks the chloro group, affecting its substitution reactions.
3-Nitrobenzoic acid: Lacks both the chloro and methylsulfonyl groups, making it less versatile in synthetic applications.
Uniqueness
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid is unique due to the presence of all three functional groups, which provide a combination of reactivity and specificity that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H6ClNO6S |
|---|---|
Molecular Weight |
279.65 g/mol |
IUPAC Name |
2-chloro-5-methylsulfonyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO6S/c1-17(15,16)4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
SETAJBBWEKWCRK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















